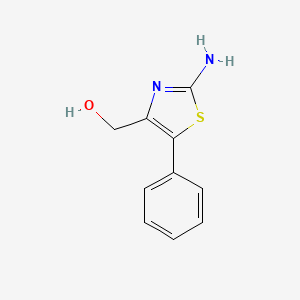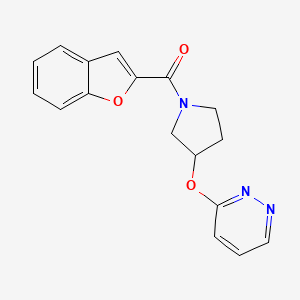
(2-Amino-5-phényl-1,3-thiazol-4-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of thiourea and an alpha-halo ketone . The resulting mixture is typically refluxed for several hours, then cooled to room temperature, washed, and dried .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It possesses an odor similar to pyridine . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Applications De Recherche Scientifique
Applications antimicrobiennes
Les thiazoles et leurs dérivés ont été trouvés pour présenter des propriétés antimicrobiennes . Par exemple, le sulfazole, un dérivé du thiazole, est connu pour son activité antimicrobienne .
Applications antirétrovirales
Les thiazoles sont également utilisés dans les médicaments antirétroviraux. Le ritonavir, un médicament utilisé dans le traitement du VIH/SIDA, contient une partie thiazole .
Applications antifongiques
Les thiazoles ont été utilisés dans le développement de médicaments antifongiques. L'abafungine est un exemple de médicament antifongique qui contient une partie thiazole .
Applications anticancéreuses
Les thiazoles ont été utilisés dans le développement de médicaments anticancéreux. La tiazofurine est un exemple de médicament anticancéreux qui contient une partie thiazole . De plus, les dérivés de thiadiazole 1,3,4-substitués ont montré des activités anticancéreuses puissantes contre diverses lignées cellulaires cancéreuses humaines .
Applications anti-Alzheimer
Les thiazoles ont été trouvés pour présenter des activités anti-Alzheimer . Cela suggère que les thiazoles pourraient potentiellement être utilisés dans le développement de médicaments pour le traitement de la maladie d'Alzheimer.
Applications antihypertensives
Les thiazoles ont été trouvés pour présenter des activités antihypertensives . Cela suggère que les thiazoles pourraient potentiellement être utilisés dans le développement de médicaments pour le traitement de l'hypertension.
Applications antioxydantes
Les thiazoles ont été trouvés pour présenter des activités antioxydantes . Cela suggère que les thiazoles pourraient potentiellement être utilisés dans le développement de médicaments ayant des propriétés antioxydantes.
Applications hépatoprotectrices
Les thiazoles ont été trouvés pour présenter des activités hépatoprotectrices . Cela suggère que les thiazoles pourraient potentiellement être utilisés dans le développement de médicaments pour le traitement des maladies du foie.
Mécanisme D'action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some thiazole derivatives have been found to exhibit anti-inflammatory activities, suggesting they may influence pathways related to inflammation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, which can result in the modulation of the protein’s activity .
Cellular Effects
The effects of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol on cells and cellular processes are diverse. Thiazoles have been reported to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These effects can influence various aspects of cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol is complex and can involve a variety of interactions at the molecular level. For instance, thiazoles can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can depend on the specific thiazole derivative and the biological context .
Temporal Effects in Laboratory Settings
The effects of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . Specific temporal effects of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol have not been reported in the literature.
Metabolic Pathways
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol may be involved in various metabolic pathways. Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, which plays a crucial role in carbohydrate metabolism . Specific metabolic pathways involving (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol have not been reported in the literature.
Propriétés
IUPAC Name |
(2-amino-5-phenyl-1,3-thiazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-8(6-13)9(14-10)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCDVRVTOVYAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)




![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)
